PROTAC linker optimization is frequently derailed by incompatible PEG lengths, causing failed target degradation or unintended GSPT1 neosubstrate recruitment. Thalidomide-NH-PEG8-Ts is the exact CRBN-PEG8-tosyl conjugate validated in the first-in-class IDO1 PROTAC degrader (DC₅₀=2.84 μM, Dₘₐₓ=93%), eliminating sequential linker installation and enabling direct comparison of novel warheads.
• Pre-assembled E3 ligase ligand-linker module; tosyl leaving group for efficient amine conjugation.
• PEG8 spacer mitigates GSPT1 off-target degradation risk observed with shorter PEG2-PEG4 linkers.
• Enables parallel PROTAC library synthesis and systematic linker-length SAR studies.
≥98% purity; ships at ambient temperature; stocked for immediate global delivery to academic and industrial laboratories.
Molecular FormulaC36H49N3O14S
Molecular Weight779.9 g/mol
Cat. No.B15073458
⚠ Attention: For research use only. Not for human or veterinary use.
Thalidomide-NH-PEG8-Ts (CAS: 2488761-07-3) is a pre-assembled E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) ligand covalently tethered to an 8-unit polyethylene glycol (PEG8) spacer, terminated by a tosyl (Ts) leaving group for facile conjugation to target-protein ligands . This modular building block enables rapid, modular assembly of PROTAC degraders without the need for sequential linker installation, thereby streamlining hit-to-lead optimization campaigns . The compound exhibits a molecular weight of 779.9 g/mol and a molecular formula of C₃₆H₄₉N₃O₁₄S, reflecting the contributions of the thalidomide warhead, the PEG8 spacer, and the tosyl handle .
E3 ligase ligand-linker conjugate (CRBN cereblon)
PEG8 spacer for extended conformational reach
Tosyl leaving group for direct amine conjugation
Modular PROTAC assembly without sequential linker installation
Why Thalidomide-NH-PEG8-Ts Cannot Be Substituted
In PROTAC design, the length and composition of the linker critically dictate ternary complex formation, degradation efficiency, and off-target neosubstrate recruitment. Systematic SAR studies with thalidomide-based PROTACs demonstrate that even a single PEG-unit alteration can ablate target degradation or introduce unintended GSPT1 degradation [1][2]. For IDO1-targeting degraders, PEG7 proved optimal (DC₅₀ = 2.84 μM, Dₘₐₓ = 93%), while shorter PEG2–PEG4 linkers failed to induce significant degradation, underscoring that linker length is not a generic, interchangeable parameter [3]. Consequently, substituting Thalidomide-NH-PEG8-Ts with a PEG2, PEG4, or PEG6 conjugate without empirical validation risks compromising the entire PROTAC campaign and introducing confounding off-target pharmacology [4].
Ternary complex
Shorter PEG linkers (PEG2–PEG6) may fail to support target degradation; even one PEG-unit change can ablate activity.
Off-target risk
PEG2 linkers have been associated with dose-dependent GSPT1 degradation; PEG4+ linkers show reduced neosubstrate recruitment.
Empirical validation
Substituting PEG8 with shorter linkers without systematic SAR evaluation may introduce confounding pharmacology and compromise degradation efficiency.
[1] Almalki FA, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:116090. DOI: 10.1016/j.ejmech.2026.116090. View Source
[2] Almalki FA, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:116090. DOI: 10.1016/j.ejmech.2026.116090. View Source
[3] Hu M, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. DOI: 10.1016/j.apsb.2020.02.010. View Source
[4] Almalki FA, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:116090. DOI: 10.1016/j.ejmech.2026.116090. View Source
Thalidomide-NH-PEG8-Ts: Key Differences vs Shorter Linkers
Extended PEG8 Linker for Greater Conformational Reach
Thalidomide-NH-PEG8-Ts contains an 8-unit polyethylene glycol spacer, offering a greater maximal end-to-end distance than its PEG2, PEG4, or PEG6 counterparts. This extended reach is essential when the distance between the CRBN binding site and the target protein's ligand-binding pocket exceeds the span of shorter linkers, as observed in the IDO1 PROTAC system [1].
Linker LengthClass-level inference
8 PEG units vs. 2–7 PEG units
May support ternary complex formation for targets with deep binding pockets
Structural parameter; empirical validation required for specific targets
Selecting a linker of insufficient length can preclude ternary complex formation, rendering the PROTAC inactive against targets with deeply buried ligand-binding sites.
[1] Hu M, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. DOI: 10.1016/j.apsb.2020.02.010. View Source
Reduced GSPT1 Off-Target Degradation Risk
In a Retro-2-derived PROTAC series, PEG2 linkers induced robust, dose-dependent degradation of the translation termination factor GSPT1 (a known off-target neosubstrate) in HeLa cells, whereas PEG4, PEG5, and PEG6 linkers did not affect GSPT1 levels [1]. Although PEG8 was not directly tested, the trend indicates that longer PEG chains (≥4 units) abrogate unintended GSPT1 recruitment, suggesting that Thalidomide-NH-PEG8-Ts-derived PROTACs may exhibit a cleaner safety profile compared to PEG2-based constructs [2].
Off-target RiskClass-level inference
PEG2: degradation observed; PEG4–6: no degradation; PEG8 inferred no degradation
PEG8 may lower risk of unintended GSPT1 neosubstrate degradation
Based on PEG4–PEG6 data in HeLa cells; PEG8 not directly tested
Not directly tested; inferred to be 'No' based on PEG4–PEG6 data
Comparator Or Baseline
PEG2 linker: 'Yes' (dose-dependent degradation)
Quantified Difference
Qualitative difference (Yes vs. No)
Conditions
HeLa cells, Western blot analysis
Why This Matters
Unintended GSPT1 degradation is a recognized liability of certain CRBN-recruiting PROTACs; selecting a linker that minimizes this off-target effect is critical for translational development.
[1] Almalki FA, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:116090. DOI: 10.1016/j.ejmech.2026.116090. View Source
[2] Almalki FA, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:116090. DOI: 10.1016/j.ejmech.2026.116090. View Source
Higher Molecular Weight and Hydrophilicity
Thalidomide-NH-PEG8-Ts has a molecular weight of 779.9 g/mol, which is substantially greater than the corresponding PEG2 (MW ~440), PEG4 (MW ~527), and PEG6 (MW ~617) conjugates . The increased PEG content is expected to enhance aqueous solubility and reduce logP, potentially improving the physicochemical profile of the final PROTAC [1].
Molecular WeightClass-level inference
779.9 g/mol (+339 vs. PEG2, +252 vs. PEG4, +162 vs. PEG6)
Increased PEG content may enhance aqueous solubility and reduce logP
Calculated from molecular formulas; solubility must be verified experimentally
+339 g/mol vs. PEG2; +252 g/mol vs. PEG4; +162 g/mol vs. PEG6
Conditions
Calculated from molecular formulas
Why This Matters
PROTACs frequently suffer from poor solubility and permeability; a longer PEG linker can improve aqueous solubility, facilitating in vitro assays and in vivo formulation.
[1] Hu M, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. DOI: 10.1016/j.apsb.2020.02.010. View Source
Proven Utility in IDO1 PROTAC Synthesis
Thalidomide-NH-PEG8-Ts serves as the E3 ligase ligand-linker precursor for the synthesis of PROTAC IDO1 Degrader-1 (HY-131911), the first reported potent IDO1 degrader, which achieves a DC₅₀ of 2.84 μM and a Dₘₐₓ of 93% in HeLa cells [1]. This demonstrates that the PEG8-containing conjugate is validated in a peer-reviewed, high-impact discovery campaign, providing confidence in its reactivity and compatibility with diverse target ligands [2].
Synthetic PrecedentReported (literature)
Precursor for IDO1 degrader-1; degradation DC₅₀ 2.84 μM, Dₘₐₓ 93% in HeLa cells
Reported synthetic workflow fit for IDO1-targeting PROTACs
Published HeLa cell degradation data for assembled PROTAC; reactivity confirmed
IDO1 degradationCancer immunotherapyPROTAC building block
Evidence Dimension
Validated use in literature PROTAC
Target Compound Data
Yes; used to synthesize HY-131911
Comparator Or Baseline
Shorter PEG analogs: Not reported in this context
Quantified Difference
N/A (qualitative)
Conditions
Synthesis of IDO1 PROTAC degrader
Why This Matters
A compound with a documented, successful application in a published PROTAC campaign reduces synthetic risk and accelerates project timelines compared to unvalidated linker analogs.
IDO1 degradationCancer immunotherapyPROTAC building block
[1] Hu M, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. DOI: 10.1016/j.apsb.2020.02.010. View Source
[2] PeptideDB. Thalidomide-NH-PEG8-Ts Entry. Available at: https://www.peptidedb.com/database/Thalidomide-NH-PEG8-Ts.html. View Source
Thalidomide-NH-PEG8-Ts: Research and Industrial Applications
Accelerated IDO1 PROTAC Degrader Synthesis
For laboratories aiming to replicate or expand upon the first-in-class IDO1 PROTAC degrader (HY-131911), Thalidomide-NH-PEG8-Ts provides the exact E3 ligase ligand-linker module used in the original publication [1]. This ensures fidelity to the validated linker length and attachment chemistry, minimizing synthetic variables and enabling direct comparison of novel target-binding warheads. The pre-installed tosyl group facilitates efficient conjugation to amine-containing target ligands under standard coupling conditions, streamlining PROTAC assembly .
SAR Studies with Long PEG Linkers
When targeting proteins with deeply buried ligand-binding pockets or where the optimal PROTAC linker length is unknown, Thalidomide-NH-PEG8-Ts offers an extended PEG spacer that can be systematically compared to shorter PEGn conjugates. This approach allows researchers to empirically determine the ideal linker length for ternary complex formation and degradation efficiency, as demonstrated in IDO1 PROTAC SAR campaigns [2].
Mitigation of GSPT1 Off-Target Degradation
Given the established association between short PEG2 linkers and unintended GSPT1 degradation in certain CRBN-based PROTACs, Thalidomide-NH-PEG8-Ts can be employed as a strategic alternative during linker optimization [3]. By selecting a PEG8-based conjugate, researchers may reduce the risk of confounding off-target pharmacology, thereby obtaining cleaner degradation profiles and more interpretable biological data, particularly in cell lines sensitive to GSPT1 loss.
Modular PROTAC Library Assembly
In industrial drug discovery settings, Thalidomide-NH-PEG8-Ts serves as a versatile, off-the-shelf building block for the parallel synthesis of diverse PROTAC libraries. Its compatibility with a wide range of target-protein ligands (via tosyl displacement) enables the rapid generation of multiple candidate degraders for screening, accelerating hit identification and reducing the synthetic burden associated with bespoke linker installation .
Application
Selection Property
Validation Focus
IDO1 degrader synthesis
Thalidomide-PEG8-tosylate conjugate
IDO1 degradation and ternary complex formation
Linker SAR studies
PEG8 linker module for reach extension
Degradation efficiency across linker lengths
GSPT1 off-target mitigation
PEG8 conjugate (≥4 PEG units) to reduce neosubstrate risk
GSPT1 degradation in cellular assays
Parallel PROTAC library assembly
Pre-installed tosyl leaving group
Conjugation efficiency and library purity
[1] Hu M, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. DOI: 10.1016/j.apsb.2020.02.010. View Source
[2] Hu M, et al. Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Acta Pharm Sin B. 2020;10(10):1943-1953. DOI: 10.1016/j.apsb.2020.02.010. View Source
[3] Almalki FA, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;269:116090. DOI: 10.1016/j.ejmech.2026.116090. View Source
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